molecular formula C15H11FO5 B6408400 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261993-58-1

4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6408400
CAS RN: 1261993-58-1
M. Wt: 290.24 g/mol
InChI Key: DTJFPJNUKNJHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% (4-FMCB) is a synthetic compound that has been recently developed for use in laboratory experiments. 4-FMCB is a colorless, crystalline solid that is soluble in water and ethanol. It has a molecular weight of 284.2 g/mol and a melting point of about 140°C.

Scientific Research Applications

4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals and agrochemicals, and as a model compound for studying the mechanisms of organic reactions. It has also been used in the synthesis of drugs, such as the anticonvulsant drug lamotrigine.

Mechanism of Action

4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% acts as a Lewis acid, meaning that it can act as a catalyst in organic reactions by forming a complex with a Lewis base. This complex can then undergo a nucleophilic substitution reaction, which is the mechanism by which 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% is used in the synthesis of drugs.
Biochemical and Physiological Effects
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% is not known to have any significant biochemical or physiological effects, as it is not metabolized by the body and is not known to interact with any biological molecules.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% is that it is a relatively stable compound that can be used in a variety of laboratory experiments. It is also relatively inexpensive and can be easily synthesized. However, it is important to note that 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% is a highly reactive compound and should be handled with extreme care.

Future Directions

The future of 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% is likely to involve further research into its potential applications in organic synthesis and drug synthesis. Additionally, further research may be conducted into its potential as a catalyst in other types of reactions, such as electrochemical and photochemical reactions. Finally, further research may be conducted into its potential as a model compound for studying the mechanisms of organic reactions.

Synthesis Methods

4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% can be synthesized from 2-fluoro-5-methoxybenzoic acid and 3-hydroxybenzoic acid in a two-step process. The first step involves the reaction of the two acids in aqueous solution at 100°C to form 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95%. The second step involves the precipitation of the compound from the reaction mixture using a suitable solvent.

properties

IUPAC Name

4-(2-fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)9-3-5-12(16)11(6-9)10-4-2-8(14(18)19)7-13(10)17/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJFPJNUKNJHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691458
Record name 2'-Fluoro-2-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid

CAS RN

1261993-58-1
Record name 2'-Fluoro-2-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.